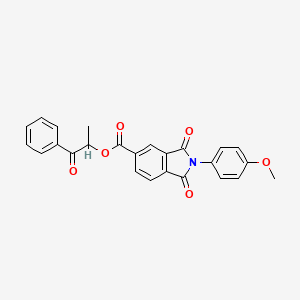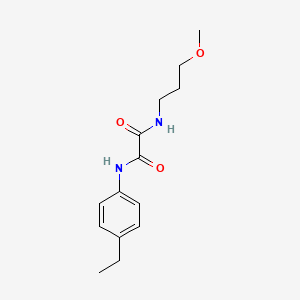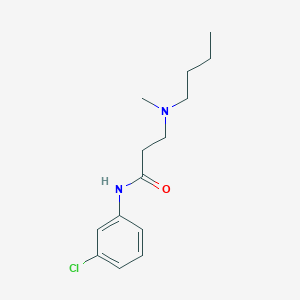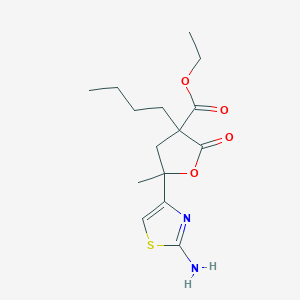![molecular formula C20H23FN2O7S B3945395 1-[(4-fluorophenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine oxalate](/img/structure/B3945395.png)
1-[(4-fluorophenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine oxalate
Vue d'ensemble
Description
1-[(4-fluorophenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine oxalate, also known as FSL-1, is a synthetic compound that has been widely used in scientific research. This compound is a Toll-like receptor 2/6 (TLR2/6) agonist, which means that it can activate the TLR2/6 signaling pathway in cells. The TLR2/6 pathway is an important part of the innate immune system, and its activation can lead to the production of cytokines and other immune molecules.
Mécanisme D'action
The mechanism of action of 1-[(4-fluorophenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine oxalate involves the activation of the TLR2/6 signaling pathway. TLR2/6 is a receptor complex that is expressed on the surface of immune cells, such as macrophages and dendritic cells. When this compound binds to TLR2/6, it triggers a cascade of signaling events that ultimately lead to the production of cytokines and other immune molecules.
Biochemical and Physiological Effects:
The activation of the TLR2/6 pathway by this compound can have a range of biochemical and physiological effects. These effects include the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), as well as the upregulation of co-stimulatory molecules on the surface of immune cells. This compound has also been shown to induce the production of reactive oxygen species (ROS) in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-[(4-fluorophenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine oxalate in lab experiments is its specificity for the TLR2/6 pathway. This allows researchers to study the effects of TLR2/6 activation in a controlled manner. However, one limitation of this compound is its potential to induce cell toxicity at high concentrations. Careful titration of this compound is therefore necessary to avoid cytotoxic effects.
Orientations Futures
There are several future directions for research involving 1-[(4-fluorophenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine oxalate. One area of interest is the development of new TLR2/6 agonists that have improved pharmacological properties, such as increased potency and reduced toxicity. Another direction is the investigation of the role of TLR2/6 activation in the pathogenesis of infectious diseases, such as tuberculosis and pneumonia. Additionally, this compound could be used in the development of new vaccines that target the TLR2/6 pathway.
Applications De Recherche Scientifique
1-[(4-fluorophenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine oxalate has been used in a wide range of scientific research applications, including immunology, microbiology, and pharmacology. One of the main uses of this compound is in the study of the TLR2/6 pathway and its role in the immune response. This compound has also been used to study the interactions between bacteria and the immune system, as well as the effects of TLR2/6 activation on cellular signaling pathways.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-4-[(3-methoxyphenyl)methyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3S.C2H2O4/c1-24-17-4-2-3-15(13-17)14-20-9-11-21(12-10-20)25(22,23)18-7-5-16(19)6-8-18;3-1(4)2(5)6/h2-8,13H,9-12,14H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VARYKYXPIBEABT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-hydroxy-6-methoxy-4-[5-(1H-pyrazol-3-yl)-2-thienyl]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B3945315.png)

![1-[(4-fluorophenyl)sulfonyl]-4-(4-pyridinylmethyl)piperazine oxalate](/img/structure/B3945333.png)
![N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B3945343.png)
![2-(4-iodobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3945356.png)
![ethyl 1-{3-[(3,4-difluorophenyl)amino]-3-oxopropyl}-3-piperidinecarboxylate hydrochloride](/img/structure/B3945357.png)
![3-butyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine](/img/structure/B3945362.png)



![2-{[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl]thio}-N-(3-chlorophenyl)acetamide](/img/structure/B3945402.png)
![4-(1-{[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)pyridine](/img/structure/B3945408.png)

![(2-furylmethyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B3945417.png)